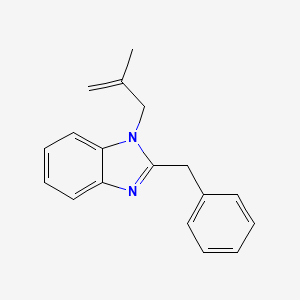

2-benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole

Description

Benzimidazole derivatives, such as 2-benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole, are heterocyclic compounds structurally analogous to nucleotides, enabling diverse pharmacological interactions . This compound features a benzimidazole core substituted at position 1 with a 2-methylprop-2-en-1-yl (methallyl) group and at position 2 with a benzyl group.

Properties

IUPAC Name |

2-benzyl-1-(2-methylprop-2-enyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-14(2)13-20-17-11-7-6-10-16(17)19-18(20)12-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDRWMUXSFTVBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with benzyl chloride and 2-methylprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The benzyl and 2-methylprop-2-en-1-yl groups can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of benzodiazole derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of reduced benzodiazole derivatives.

Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-Benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : Derivatives like 9c require multi-step catalytic synthesis, whereas microwave-assisted methods (e.g., 1b ) offer faster, greener routes .

Pharmacological and Binding Properties

Table 2: Bioactivity and Binding Comparisons

Key Observations :

- Antioxidant Potential: Polar substituents (e.g., phenolic or triol groups in 1b and 5b) correlate with strong antioxidant activity due to radical scavenging capabilities . The target compound’s nonpolar groups likely reduce such activity.

- Binding Affinity : The triazole-thiazole-acetamide side chain in 9c achieves superior docking scores (-10.3 kcal/mol) compared to simpler derivatives, suggesting enhanced hydrogen bonding and π-π stacking .

Physicochemical and Electronic Properties

- Solubility : Hydroxyl-containing derivatives (e.g., 1b , 5b , 20 ) exhibit higher solubility in polar solvents, whereas the target compound’s lipophilicity may necessitate formulation enhancements for bioavailability .

- The methallyl group’s unsaturated bond may participate in conjugation, altering reactivity .

Biological Activity

2-benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H19N

- Molecular Weight : 205.3 g/mol

- CAS Number : 892871-67-9

Antimicrobial Activity

Benzodiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds in this class can exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Case Study : A study evaluated the antimicrobial efficacy of several benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and norfloxacin .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | S. aureus |

| Benzimidazole derivative A | 25 | E. coli |

| Benzimidazole derivative B | 100 | C. albicans |

Anticancer Activity

The anticancer potential of benzodiazole derivatives has also been explored extensively. These compounds have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Research Findings : A recent study highlighted the anticancer activity of a series of benzodiazole derivatives, where one compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of benzodiazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the benzodiazole ring can enhance or diminish their pharmacological effects.

Key Findings :

- Substituents at the 2-position of the benzodiazole ring significantly impact antimicrobial activity.

- Alkyl and aryl groups at the benzyl position can enhance anticancer properties.

Safety and Toxicity

While many benzodiazole derivatives exhibit promising biological activities, safety profiles must be established through rigorous testing. Preliminary studies suggest that some derivatives have low toxicity in vitro, but further in vivo studies are necessary to confirm these findings.

Q & A

Q. How can X-ray crystallography confirm the stereochemical configuration of this compound?

- Answer: X-ray diffraction provides unambiguous proof of stereochemistry. SHELX refines the model against experimental data, with R-factors <0.05 indicating high accuracy. For example, the allyl group’s orientation was confirmed via electron density maps in a related compound .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.